5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine
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Overview
Description
5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives, followed by cyclization and reduction steps . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and cellular structures. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antibacterial activity is linked to its ability to inhibit bacterial enzymes and disrupt cellular processes .
Comparison with Similar Compounds
5,7-Dichloro-2-(trifluoromethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
2-(trifluoromethyl)quinolin-4-amine: Similar in structure but lacks the dichloro substitution, affecting its biological activity.
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties, this compound differs in its substitution pattern and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5Cl2F3N2 |
---|---|
Molecular Weight |
281.06 g/mol |
IUPAC Name |
5,7-dichloro-2-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H5Cl2F3N2/c11-4-1-5(12)9-6(16)3-8(10(13,14)15)17-7(9)2-4/h1-3H,(H2,16,17) |
InChI Key |
MTXHSSZFUIIRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C=C2N)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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